molecular formula C50H64N14O12S2 B12808854 Bis(3-amino)triostin A CAS No. 85502-71-2

Bis(3-amino)triostin A

Cat. No.: B12808854
CAS No.: 85502-71-2
M. Wt: 1117.3 g/mol
InChI Key: SRJRNFRLRQNCBB-UHFFFAOYSA-N
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Description

Bis(3-amino)triostin A is a derivative of triostin A, a natural product derived from the bacterium Streptomyces triostinicus. Triostin A is known for its antibiotic properties and its ability to bind to DNA through bisintercalation, a process where two planar chromophores insert between base pairs of DNA. This compound is characterized by the presence of amino groups at the 3-position of the quinoxaline rings, which enhances its DNA-binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-amino)triostin A involves the modification of triostin A. One common method includes the substitution of the quinoxaline chromophores with amino groups. This can be achieved by supplementing cultures of Streptomyces triostinicus with aromatic carboxylic acids, followed by purification using high-pressure liquid chromatography and characterization by nuclear magnetic resonance .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces triostinicus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Bis(3-amino)triostin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dihydroquinoxaline derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Bis(3-amino)triostin A has a wide range of applications in scientific research:

    Chemistry: It is used as a DNA-binding agent in studies involving DNA structure and function.

    Biology: It serves as a tool for studying DNA-protein interactions and gene regulation.

    Medicine: Its ability to bind to DNA makes it a potential candidate for anticancer and antibiotic therapies.

    Industry: It is used in the development of biosensors and diagnostic tools

Mechanism of Action

Bis(3-amino)triostin A exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation. The amino groups at the 3-position of the quinoxaline rings enhance its binding affinity and specificity for guanine-cytosine-rich sequences. This binding interferes with DNA replication and transcription, leading to its antibiotic and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-amino)triostin A is unique due to the presence of amino groups at the 3-position of the quinoxaline rings, which enhances its DNA-binding affinity and specificity. This makes it a valuable tool in scientific research and a potential candidate for therapeutic applications .

Properties

CAS No.

85502-71-2

Molecular Formula

C50H64N14O12S2

Molecular Weight

1117.3 g/mol

IUPAC Name

3-amino-N-[20-[(3-aminoquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C50H64N14O12S2/c1-23(2)37-49(73)75-19-31(59-43(67)35-39(51)57-29-17-13-11-15-27(29)55-35)41(65)53-26(6)46(70)62(8)34-22-78-77-21-33(47(71)63(37)9)61(7)45(69)25(5)54-42(66)32(20-76-50(74)38(24(3)4)64(10)48(34)72)60-44(68)36-40(52)58-30-18-14-12-16-28(30)56-36/h11-18,23-26,31-34,37-38H,19-22H2,1-10H3,(H2,51,57)(H2,52,58)(H,53,65)(H,54,66)(H,59,67)(H,60,68)

InChI Key

SRJRNFRLRQNCBB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3N)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5N)C)C)C

Origin of Product

United States

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